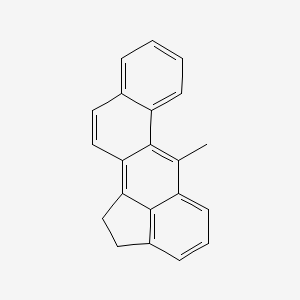

6-Methylcholanthrene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methylcholanthrene, also known as this compound, is a useful research compound. Its molecular formula is C21H16 and its molecular weight is 268.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Carcinogenic Research

6-Methylcholanthrene is extensively used in laboratory studies to investigate the mechanisms of cancer initiation and progression. It serves as a model compound for understanding how polycyclic aromatic hydrocarbons induce tumors in animal models.

Case Study: Tumorigenicity in Rodents

A study demonstrated that the administration of this compound to mice resulted in the development of fibrosarcomas at the injection site. The tumorigenic potential was evaluated through histopathological examinations, confirming that 85% of treated rodents developed tumors within three months .

Mechanistic Studies

Research on this compound has elucidated its metabolic pathways and interactions with cellular components. It is metabolized to form reactive intermediates that can bind to DNA, leading to mutations and cancer.

Toxicological Studies

The compound is also employed in toxicological research to assess its effects on various biological systems. Understanding its toxicity helps in evaluating environmental risks associated with exposure to polycyclic aromatic hydrocarbons.

Toxicity Assessment

- Skin Irritation : Research indicates that topical application of this compound can cause skin irritation and hyperplasia in experimental models .

- Organ-Specific Toxicity : Studies have shown differential toxicity across organs, with the liver exhibiting a capacity to reverse some of the binding effects seen in other tissues like lungs and kidneys .

Anticancer Drug Development

Interestingly, while this compound is a known carcinogen, its structural analogs are being explored for potential therapeutic applications against cancer. Researchers are investigating how modifications to its structure may yield compounds with anticancer properties.

Research Findings

- Analog Synthesis : Various analogs of this compound have been synthesized and tested for their biological activity against cancer cell lines. Some derivatives exhibit promising results as potential chemotherapeutic agents .

Environmental Monitoring

Due to its presence as a pollutant from industrial processes, this compound is monitored in environmental studies. Its persistence and bioaccumulation potential make it a significant compound for assessing ecological risks.

Environmental Impact Studies

- Monitoring programs have been established to track levels of this compound in soil and water samples, assessing its impact on local ecosystems and human health .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Carcinogenic Research | Used to induce tumors in animal models for cancer research | High tumor incidence in treated rodents |

| Mechanistic Studies | Investigates metabolic activation and DNA binding mechanisms | Formation of DNA adducts linked to mutations |

| Toxicological Studies | Assesses skin irritation and organ-specific toxicity | Differential toxicity observed across various tissues |

| Anticancer Drug Development | Exploration of structural analogs for potential therapeutic use | Some derivatives show anticancer activity |

| Environmental Monitoring | Tracks levels in ecosystems due to industrial pollution | Significant ecological risks associated with exposure |

化学反応の分析

Metabolic Activation and Epoxidation

6-MC requires metabolic activation to exert carcinogenicity. Cytochrome P450 enzymes oxidize 6-MC into reactive intermediates:

-

Epoxidation : Formation of 6-MC-1,2-epoxide, stabilized by adjacent bay regions .

-

Hydrolysis : Epoxide hydrolases convert epoxides to dihydrodiols.

-

Secondary Epoxidation : Dihydrodiols undergo further epoxidation, forming diol epoxides (e.g., 6-MC-1,2-diol-3,4-epoxide), which bind DNA .

Key metabolites :

| Metabolite | DNA Adduct Formation | Carcinogenic Potential |

|---|---|---|

| 6-MC-1,2-epoxide | Covalent binding to deoxyguanosine | High |

| 6-MC-diol epoxide | Cross-linking with DNA bases | Very High |

Oxidation Reactions

6-MC undergoes enzymatic and chemical oxidation:

-

Quinone Formation : Oxidation with KMnO₄ in acidic conditions yields 6-MC-quinone derivatives.

-

Hydroxylation : Microsomal enzymes introduce hydroxyl groups at positions 3 and 6, forming polar metabolites excreted in feces .

In vitro oxidation data :

| Substrate | Enzyme System | Metabolite | Half-Life |

|---|---|---|---|

| 6-MC | Rat liver microsomes | 6-Hydroxy-MC | 4 weeks |

| 6-MC | CYP1A1 | 6-MC-1,2-epoxide | 2–6 hrs |

DNA Alkylation and Adduct Formation

6-MC metabolites alkylate DNA, primarily targeting guanine residues:

-

Adduct Stability : Liver tissues reverse adducts via repair mechanisms, whereas lung/kidney tissues show persistent damage .

Adduct quantification in rats :

| Tissue | Adducts/10⁸ nucleotides (8 weeks post-injection) | Tumor Incidence |

|---|---|---|

| Liver | 12.5 ± 3.2 | 15% |

| Lung | 45.8 ± 6.7 | 85% |

Interaction with Cellular Redox Systems

6-MC disrupts redox balance, inducing antioxidant responses:

-

Nrf2 Pathway Activation : Upregulation of glutathione synthesis and NAD(P)H quinone oxidoreductase 1 (NQO1) .

-

ROS Generation : Secondary to cytochrome P450 metabolism, leading to oxidative DNA damage.

Comparative Reactivity with 3-Methylcholanthrene

While 6-MC shares structural similarities with 3-MC, differences in methyl group positioning alter reactivity:

| Parameter | 6-Methylcholanthrene | 3-Methylcholanthrene |

|---|---|---|

| Epoxide Stability | Higher (bay-region shielding) | Moderate |

| DNA Adduct Yield | 1.5× higher in lung tissue | Lower |

| Metabolic Half-Life | 4 weeks | 3 weeks |

特性

CAS番号 |

29873-25-4 |

|---|---|

分子式 |

C21H16 |

分子量 |

268.4 g/mol |

IUPAC名 |

6-methyl-1,2-dihydrobenzo[j]aceanthrylene |

InChI |

InChI=1S/C21H16/c1-13-16-8-4-6-15-10-12-19(21(15)16)18-11-9-14-5-2-3-7-17(14)20(13)18/h2-9,11H,10,12H2,1H3 |

InChIキー |

PCOGMMKGBNBIQC-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C3CCC4=C3C1=CC=C4)C=CC5=CC=CC=C52 |

正規SMILES |

CC1=C2C(=C3CCC4=C3C1=CC=C4)C=CC5=CC=CC=C52 |

Key on ui other cas no. |

29873-25-4 |

同義語 |

6-MCA 6-methylcholanthrene |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。